molecular formula C20H23FN4O5S B6526200 N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide CAS No. 904827-45-8

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide

Cat. No.: B6526200
CAS No.: 904827-45-8
M. Wt: 450.5 g/mol
InChI Key: VIEDGXZWYCIATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide is a synthetic small molecule characterized by a piperazine core substituted with a 2-fluorophenyl group, a sulfonylethyl linker, and a 2-methyl-3-nitrobenzamide moiety. Its molecular formula is C₂₁H₂₂FN₃O₅S, with an average mass of 447.48 g/mol and a ChemSpider ID of 933217-11-9 .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O5S/c1-15-16(5-4-8-18(15)25(27)28)20(26)22-9-14-31(29,30)24-12-10-23(11-13-24)19-7-3-2-6-17(19)21/h2-8H,9-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEDGXZWYCIATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The piperazine template of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide forms the molecular backbone and provides potent and selective neurological ligands. It interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to inhibit Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.

Cellular Effects

This compound has shown to influence cell function significantly. It affects various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to inhibit ENTs, which can impact the transport of nucleosides across the cell membrane, thereby influencing cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it has been found to inhibit ENTs more selectively towards ENT2 than ENT1.

Temporal Effects in Laboratory Settings

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels. For instance, it inhibits ENTs, which are involved in the transport of nucleosides, a crucial part of nucleotide synthesis pathways.

Biological Activity

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine moiety connected to a sulfonyl group, which is further linked to a nitro-substituted benzamide. Its molecular formula is C21H26FN3O5SC_{21}H_{26}FN_3O_5S, indicating the presence of fluorine and nitro groups that may enhance its biological activity and lipophilicity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the piperazine ring : Starting from appropriate amines and halides.
  • Sulfonylation : Introducing the sulfonyl group via sulfonyl chlorides.
  • Nitro substitution : Adding the nitro group to the aromatic ring through electrophilic aromatic substitution.

Careful control of reaction conditions is essential to achieve high yields and purity.

Anti-inflammatory Properties

In vitro studies have shown that this compound exhibits significant anti-inflammatory effects. It has been identified as a potential inhibitor of matrix metalloproteinases (MMPs), particularly MMP-12, which plays a crucial role in extracellular matrix remodeling and is implicated in various diseases, including cancer and inflammatory disorders .

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The specific mechanisms through which it exerts these effects are still under investigation but may involve modulation of inflammatory pathways .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential applications of this compound:

StudyCompoundBiological ActivityFindings
This compoundInhibitor of MMPsSignificant anti-inflammatory effects observed in vitro.
Related benzamide derivativesAnticancer activitySome derivatives showed potent activity against various tumor cell lines.
Piperazine-based compoundsNeuroprotectionIndicated potential for treating neurodegenerative conditions.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Piperazine Substituent Linker/Bridging Group Benzamide Substituents Melting Point (°C) Molecular Weight (g/mol) Source
Target Compound 2-Fluorophenyl Sulfonylethyl 2-Methyl-3-nitro N/A 447.48
N-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide 4-Fluorophenyl Sulfonylethyl 2-Methyl-3-nitro N/A 447.48
N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) 4-Chloro-3-(trifluoromethyl)benzoyl Carbonyl-phenyl Pyridin-2-ylacetamide 241–242 530.00
N-[5-(4-{[4-(3,4-Difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8c) 3,4-Difluorobenzoyl Carbonyl-phenyl Pyridin-2-ylacetamide 263–266 464.00
N-[(1R,3S)-3-({4-[3,5-Bis(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)-3-isopropylcyclopentyl]tetrahydro-2H-pyran-4-amin 3,5-Bis(trifluoromethyl)phenyl Carbonyl-cyclopentyl Tetrahydro-2H-pyran-4-amin N/A 468.20 (M+H)

Key Observations :

  • Substituent Effects : The target compound’s 2-fluorophenyl group on piperazine provides moderate electron withdrawal compared to stronger electron-deficient groups like trifluoromethyl (8b) or bis(trifluoromethyl) (). This may influence receptor binding affinity and metabolic stability.
  • Linker Flexibility: The sulfonylethyl linker in the target compound differs from carbonyl-based linkers (e.g., 8b, 8c).
  • Benzamide Modifications : The 3-nitro group in the target compound contrasts with acetamide (8b, 8c) or pyran-4-amin () termini. Nitro groups are strongly electron-withdrawing, which may affect π-π stacking interactions in biological targets.

Functional Analogues with Nitrobenzamide Moieties

Table 2: Comparison of Nitrobenzamide Derivatives

Compound Name Nitro Position Additional Substituents Biological Relevance Source
Target Compound 3-Nitro 2-Methyl Unknown (structural analysis)
N-(2-Amino-3-nitrophenyl)-3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide (2a) 3-Nitro 5-Trifluoromethyl, 4-methylpiperazine Kinase inhibition (FLT3)
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide 4-Nitro 2-Methoxyphenyl, pyridyl Crystallographic study

Key Observations :

  • Nitro Position : The target compound’s 3-nitro group differs from 4-nitro derivatives (e.g., ). Positional isomerism may alter electronic distribution and steric interactions at binding sites.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis involves piperazine functionalization and sulfonylation, akin to methods described for 8b and 8c . However, nitro group introduction requires careful control to avoid side reactions .
  • Pharmacological Potential: While direct biological data for the target compound are unavailable, structurally related compounds (e.g., 2a in ) show kinase inhibitory activity, suggesting possible applications in oncology.
  • Structure-Activity Relationships (SAR) :
    • Electron-deficient aryl groups on piperazine (e.g., 4-chloro-3-trifluoromethyl in 8b) correlate with higher melting points, indicating enhanced crystallinity .
    • Sulfonyl linkers may improve aqueous solubility over carbonyl analogues, critical for oral bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.